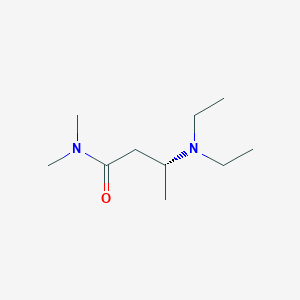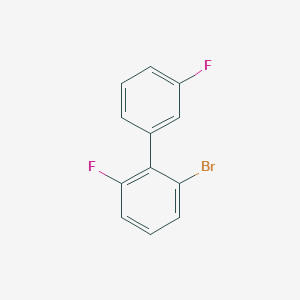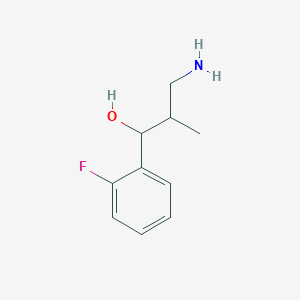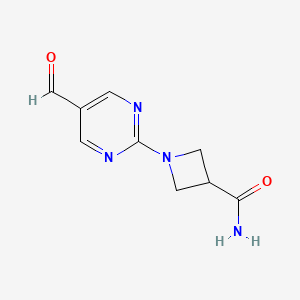
1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide is a heterocyclic compound with a molecular formula of C9H10N4O2 and a molecular weight of 206.20 g/mol . This compound features a pyrimidine ring fused to an azetidine ring, with a formyl group at the 5-position of the pyrimidine ring and a carboxamide group at the 3-position of the azetidine ring. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under specific conditions. For example, the preparation of azetidine derivatives often involves the activation of a chloride group with trimethylamine, followed by cyclization to form the azetidine ring . Microwave-assisted synthesis has also been employed to prepare azetidine derivatives, offering advantages such as reduced reaction times and improved yields .
Analyse Des Réactions Chimiques
1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a small-molecule inhibitor of specific enzymes and proteins, such as STAT3, which is involved in various cellular processes including cell growth and differentiation . Additionally, azetidine derivatives have been explored for their potential anticancer properties .
Mécanisme D'action
The mechanism of action of 1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a potential STAT3 inhibitor, it binds to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA-binding activity . This inhibition can lead to the suppression of STAT3-mediated gene transcription, which is implicated in various cancers.
Comparaison Avec Des Composés Similaires
1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide can be compared with other azetidine derivatives, such as ®-azetidine-2-carboxamide analogues, which have been studied for their STAT3-inhibitory potencies . These compounds share a similar azetidine core structure but differ in their substituents, which can influence their biological activity and pharmacokinetic properties. The unique combination of the pyrimidine and azetidine rings in this compound contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10N4O2 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
1-(5-formylpyrimidin-2-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C9H10N4O2/c10-8(15)7-3-13(4-7)9-11-1-6(5-14)2-12-9/h1-2,5,7H,3-4H2,(H2,10,15) |
Clé InChI |
GKWWHDXNRODTMV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=NC=C(C=N2)C=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


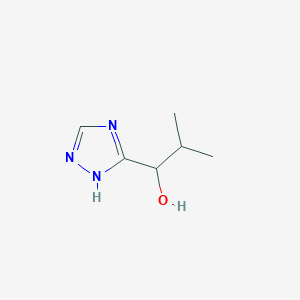
![2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B13205459.png)
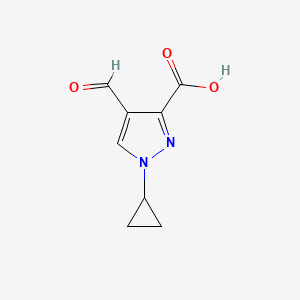
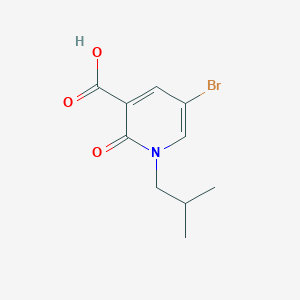
![2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B13205472.png)

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13205477.png)
![Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13205486.png)

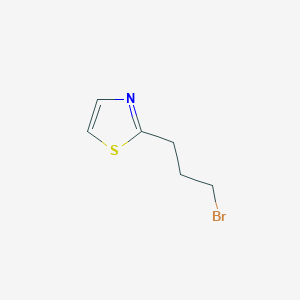
![5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13205508.png)
